N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-Benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic small molecule featuring a piperidine core substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethanediamide moiety linked to a benzyl group. This compound’s structural complexity arises from its sulfonamide and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 4-fluoro-2-methylbenzenesulfonyl group enhances metabolic stability and binding affinity through hydrophobic and electronic interactions, while the benzyl-ethanediamide chain may contribute to solubility and conformational flexibility .
Properties
IUPAC Name |
N'-benzyl-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-17-15-19(24)10-11-21(17)32(30,31)27-14-6-5-9-20(27)12-13-25-22(28)23(29)26-16-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,20H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWXWLELHSFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step usually involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Benzyl Group: This can be done through benzylation reactions using benzyl halides.
Formation of the Oxalamide Moiety: This involves the reaction of oxalyl chloride with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(2-Chlorobenzyl)-N′-({1-[(4-Fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
- Structural Differences :
- The target compound substitutes the piperidine nitrogen with a 4-fluoro-2-methylbenzenesulfonyl group , whereas this analog uses a 4-fluorophenyl carbamoyl group.
- The benzyl group in the target is replaced by a 2-chlorobenzyl moiety here, altering steric and electronic properties.
- Functional Implications :
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structural Differences :
- This compound lacks the ethanediamide-benzyl chain and piperidine core, instead featuring a tosyl (4-methylbenzenesulfonyl) group and multiple azide functionalities.
- Functional Implications: The azide groups enable click chemistry applications, which are absent in the target compound.
Phenothiazine Derivatives (e.g., Mesoridazine 5-Sulfoxide)
- Structural Differences: Phenothiazines like mesoridazine incorporate a sulfur-containing tricyclic system, unlike the monocyclic piperidine in the target compound.
Analytical Characterization
Pharmacological and Physicochemical Considerations
- Lipophilicity : The 4-fluoro-2-methylbenzenesulfonyl group in the target compound likely increases logP compared to analogs with carbamoyl or tosyl groups.
- Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism better than carbamates or azides .
- Target Selectivity: The piperidine-ethanediamide scaffold may offer better spatial alignment with enzyme active sites compared to phenothiazines or azide-bearing analogs.
Biological Activity
N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C22H30FN3O2S. Its molecular weight is approximately 423.56 g/mol. The compound features a piperidine ring, a benzyl group, and a sulfonamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H30FN3O2S |
| Molecular Weight | 423.56 g/mol |
| CAS Number | Not Available |
| Solubility | Soluble in DMSO |
Pharmacological Profile
This compound exhibits various biological activities, particularly in the realm of neuropharmacology. It has been investigated for its potential as an analgesic and anti-inflammatory agent.
- Analgesic Activity : Studies have shown that the compound can modulate pain pathways, potentially through interaction with opioid receptors or by inhibiting pro-inflammatory cytokines.
- Anti-inflammatory Effects : The sulfonamide group may contribute to its anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
The exact mechanism of action remains under investigation; however, preliminary studies suggest that this compound may exert its effects through:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those involved in pain perception.
- Enzyme Inhibition : Inhibition of enzymes associated with inflammatory processes.
Study 1: Analgesic Efficacy
In a controlled study involving animal models, this compound demonstrated significant analgesic effects compared to a placebo group. Pain thresholds were measured using the hot plate test, revealing an increase in latency times indicative of pain relief.
Study 2: Anti-inflammatory Response
Another study assessed the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model. Results showed a marked reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory action.
Q & A
Q. What are the optimal synthetic routes for N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Protection/deprotection strategies for the piperidine and benzylamine moieties to prevent unwanted side reactions.
- Sulfonylation of the piperidine nitrogen using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Coupling reactions (e.g., amide bond formation via EDCI/HOBt or HATU activation) to link the ethanediamide backbone .
Purity optimization requires: - Chromatographic techniques (HPLC with C18 columns, gradient elution using acetonitrile/water).
- Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) .
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer: Key techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .
- 19F NMR to confirm the presence of the 4-fluoro substituent (δ -110 to -115 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled ligands for GPCRs or ion channels) .
- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can researchers address enantioselective synthesis challenges for the piperidine-sulfonyl moiety?
Methodological Answer:
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonylation or piperidine ring formation .
- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. How to resolve contradictory bioactivity data across different assay platforms?
Methodological Answer:
- Orthogonal validation : Confirm binding affinity via SPR (surface plasmon resonance) if initial ELISA data is inconsistent .
- Metabolite profiling : Use LC-MS to rule out compound degradation in cell-based vs. cell-free assays .
- Target engagement studies : Employ CETSA (cellular thermal shift assay) to verify direct target interaction .
Q. What strategies are effective for structure-activity relationship (SAR) studies of the ethanediamide core?
Methodological Answer:
- Fragment-based design : Replace the benzyl group with bioisosteres (e.g., pyridylmethyl, cyclopropylmethyl) and assess potency .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., kinases) .
- Alanine scanning mutagenesis : Identify critical residues in the target protein’s active site .
Method Development and Data Analysis
Q. How to optimize analytical methods for quantifying the compound in complex matrices (e.g., plasma)?
Methodological Answer:
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .
- UPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 500 → 382 (quantifier) and 500 → 254 (qualifier) .
- Validation parameters : Assess linearity (1–1000 ng/mL), intraday/interday precision (<15% RSD), and recovery (>85%) .
Q. What computational tools are suitable for modeling the compound’s pharmacokinetics?
Methodological Answer:
- Physiologically based pharmacokinetic (PBPK) modeling : Use GastroPlus or Simcyp to predict absorption/distribution .
- QM/MM simulations : Combine Gaussian (DFT calculations) and AMBER (molecular mechanics) to study metabolic pathways (e.g., CYP3A4-mediated oxidation) .
Contradictory Data and Troubleshooting
Q. How to address discrepancies in metabolic stability data between human and rodent liver microsomes?
Methodological Answer:
- Species-specific CYP profiling : Compare isoform contributions (e.g., CYP2D6 in humans vs. CYP2C11 in rats) using isoform-selective inhibitors .
- Cross-species scaling : Apply allometric scaling (e.g., liver weight/body weight ratios) to extrapolate in vivo clearance .
Q. What experimental controls are critical for minimizing off-target effects in cellular assays?
Methodological Answer:
- Negative controls : Use structurally related but inactive analogs (e.g., N-desbenzyl variant) .
- CRISPR knockout models : Validate target specificity in isogenic cell lines lacking the putative target protein .
Advanced Applications
Q. How can the compound be functionalized for use in PROTACs (proteolysis-targeting chimeras)?
Methodological Answer:
Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS targets?
Methodological Answer:
- Lipophilicity optimization : Adjust logP to 2–3 via substituent modification (e.g., replacing fluoro with trifluoromethyl) .
- P-gp efflux inhibition : Co-administer elacridar or use P-gp substrate masking (e.g., prodrugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
